An In-depth Technical Guide to 2-(Morpholinomethyl)acrylic Acid
An In-depth Technical Guide to 2-(Morpholinomethyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Morpholinomethyl)acrylic acid is a versatile bifunctional molecule integrating a reactive acrylic acid moiety and a tertiary amine in the form of a morpholine ring. This unique structure makes it a valuable building block in polymer chemistry and a compound of interest in pharmaceutical research, particularly in the design of drug delivery systems. Its ability to participate in polymerization reactions while offering a site for pH-dependent protonation lends itself to the creation of "smart" materials that can respond to environmental changes. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(Morpholinomethyl)acrylic acid, tailored for professionals in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(Morpholinomethyl)acrylic acid is presented below. These properties are crucial for its handling, characterization, and application in various scientific endeavors.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(morpholin-4-ylmethyl)prop-2-enoic acid | [1][] |
| CAS Number | 4432-44-4 | [1][3] |
| Molecular Formula | C₈H₁₃NO₃ | [1][3] |
| Molecular Weight | 171.19 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 113.5-116.5 °C | [4] |
| pKa | 7.59 ± 0.03 (at 23 °C) | [] |
| Purity | ≥ 97% (by NMR) | [4] |
| Storage | 0-8 °C | [4] |
Synthesis and Purification
The primary synthetic route to 2-(Morpholinomethyl)acrylic acid is the Mannich reaction.[][5] This three-component condensation reaction involves an active hydrogen compound (malonic acid), an aldehyde (formaldehyde), and a secondary amine (morpholine).
Experimental Protocol: Synthesis via Mannich Reaction
While a detailed, step-by-step published protocol specifically for 2-(Morpholinomethyl)acrylic acid was not found in the search results, a general procedure based on the principles of the Mannich reaction for similar compounds can be outlined.[][6][7]
Reactants:
-
Malonic acid
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Formaldehyde (typically as a 37% aqueous solution)
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Morpholine
General Procedure:
-
Morpholine is typically reacted with formaldehyde to form the corresponding Eschenmoser's salt precursor or a reactive iminium ion in situ.
-
Malonic acid is then added to the reaction mixture. The reaction is often carried out in a suitable solvent, such as ethanol or water.
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The reaction mixture is heated to a specific temperature for a set period to drive the condensation and subsequent decarboxylation.
-
Upon completion, the reaction mixture is cooled, and the product is isolated.
A visual representation of the general Mannich reaction workflow is provided below.
Caption: General workflow for the synthesis of 2-(Morpholinomethyl)acrylic acid via the Mannich reaction.
Experimental Protocol: Purification by Recrystallization
Purification of the crude product is typically achieved by recrystallization. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
General Procedure:
-
The crude solid is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol, water, or a mixture).
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly and undisturbed to promote the formation of pure crystals.
-
The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(Morpholinomethyl)acrylic acid. While specific spectra for this compound were not found, the expected spectral features based on its structure are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylic acid moiety, the methylene protons adjacent to the morpholine nitrogen and the acrylic double bond, and the methylene protons of the morpholine ring.
-
¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbon, the olefinic carbons, the methylene carbons of the morpholine ring, and the methylene carbon linking the morpholine and acrylate groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:
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A broad O-H stretching band for the carboxylic acid.
-
A C=O stretching band for the carbonyl group.
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C=C stretching for the alkene.
-
C-N and C-O-C stretching vibrations from the morpholine ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The predicted monoisotopic mass is 171.08954 Da.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of 2-(Morpholinomethyl)acrylic acid. A reverse-phase method would be suitable, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
The general workflow for the analytical characterization of 2-(Morpholinomethyl)acrylic acid is illustrated below.
Caption: Workflow for the analytical characterization of 2-(Morpholinomethyl)acrylic acid.
Reactivity and Stability
The reactivity of 2-(Morpholinomethyl)acrylic acid is dictated by its two primary functional groups: the acrylic acid and the morpholine moiety.
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Acrylic Acid Moiety: The double bond can undergo addition reactions and is susceptible to polymerization, which is a key feature for its use in creating polymers and hydrogels.[4] The carboxylic acid group can be deprotonated to form a carboxylate salt and can participate in esterification reactions.
-
Morpholine Moiety: As a tertiary amine, the nitrogen atom is basic and can be protonated in acidic conditions, imparting pH-sensitivity to polymers derived from this monomer.[8] The ether linkage within the morpholine ring is generally stable.
Information regarding the specific thermal stability of 2-(Morpholinomethyl)acrylic acid is limited. However, acrylic acid derivatives can undergo polymerization upon heating, and the morpholine group is stable at elevated temperatures in the absence of oxygen.[8] For long-term storage, it is recommended to keep the compound at 0-8 °C.[4]
Applications in Drug Development
The unique pH-responsive nature of polymers derived from 2-(Morpholinomethyl)acrylic acid makes them attractive for applications in controlled drug delivery.[4] The morpholine group, with a pKa in the physiological range, can become protonated in acidic environments, leading to changes in the polymer's conformation and swelling behavior. This property can be exploited to design hydrogels that release a therapeutic agent in a pH-dependent manner.
pH-Responsive Drug Release Mechanism
The proposed mechanism for pH-responsive drug release from a hydrogel incorporating 2-(Morpholinomethyl)acrylic acid is outlined below.
Caption: Proposed mechanism of pH-responsive drug release from a hydrogel containing 2-(Morpholinomethyl)acrylic acid.
This behavior is particularly advantageous for oral drug delivery systems designed to release their payload in specific regions of the gastrointestinal tract.[9][10][11][12]
Conclusion
2-(Morpholinomethyl)acrylic acid is a valuable monomer for the synthesis of functional polymers with applications in coatings, adhesives, and, most notably, in the pharmaceutical field for the development of smart drug delivery systems. Its synthesis via the Mannich reaction is straightforward, and its unique pH-responsive properties offer a versatile platform for creating materials that can respond to biological environments. Further research into its polymerization kinetics, the properties of its corresponding polymers, and its in vivo performance in drug delivery systems will undoubtedly expand its utility in the fields of materials science and medicine.
References
- 1. 2-(Morpholinomethyl)acrylic acid | C8H13NO3 | CID 10397232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Mannich reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchwithrowan.com [researchwithrowan.com]
- 10. pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery [frontiersin.org]
- 12. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
